molecular formula C5H9N3O B066440 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one CAS No. 195045-33-1

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one

Cat. No.: B066440
CAS No.: 195045-33-1
M. Wt: 127.14 g/mol
InChI Key: LFFRYBLBZIXLJK-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is a functionalized cereblon ligand that allows rapid conjugation with carboxyl linkers due to the presence of an amine group . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .


Synthesis Analysis

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including this compound, often involves a multicomponent reaction catalyzed by a reusable and heterogeneous catalyst . This method provides an efficient modification of the original Biginelli reaction, yielding high efficiency and short reaction times under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The desired products of this compound are obtained via a one-pot, three-component reaction between the aromatic aldehyde, ethyl acetoacetate, and urea . The reaction is performed in ethanol as a green, low-cost, and commercially available solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using FT-IR, SEM, TEM, XRD, BET, XRF, and TGA techniques . All products were characterized by FT-IR and 1H NMR spectroscopy .

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is likely mediated through CDK8 inhibition .

Future Directions

The interest in 3,4-dihydropyrimidin-2(1H)-ones, including 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one, is increasing due to their myriad of medicinal properties . Future research may focus on developing synthetic methods for organic compounds that are efficient, simple, mild, and atom efficient . These properties lead to the synthesis of the desired products with higher isolated yields under mild reaction conditions .

Properties

IUPAC Name

6-amino-3-methyl-1,4-dihydropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2H,3,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFRYBLBZIXLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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